3,3,3-Trichloro-2-oxopropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3,3-trichloro-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3O3/c4-3(5,6)1(7)2(8)9/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVVMWCTXQMCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3,3 Trichloro 2 Oxopropanoic Acid: Evolution and Optimization
Foundational Synthetic Routes to 3,3,3-Trichloro-2-oxopropanoic Acid
The traditional syntheses of this compound have relied on the direct chlorination of simple organic molecules. These methods, while foundational, often present challenges in terms of selectivity and product purification.
Synthesis via Pyruvic Acid Chlorination (e.g., with Sulfuryl Chloride)
A primary and well-documented route to chlorinated pyruvic acid derivatives involves the direct chlorination of pyruvic acid. orgsyn.org Sulfuryl chloride (SO₂Cl₂) is a commonly employed chlorinating agent for this transformation. biosynth.comchemicalbook.com The reaction proceeds by the stepwise substitution of the α-hydrogen atoms of pyruvic acid with chlorine.
The synthesis of monochloropyruvic acid using this method is well-established. For instance, the dropwise addition of sulfuryl chloride to pyruvic acid at a controlled temperature of 25–30°C yields chloropyruvic acid. orgsyn.org However, to achieve the desired trichlorinated product, this compound, an excess of the chlorinating agent and more forcing reaction conditions are necessary. This can lead to the formation of a mixture of mono-, di-, and trichlorinated products, making the isolation of the pure trichlorinated compound challenging. The control of reaction temperature is crucial to minimize the formation of undesired by-products. orgsyn.org A German patent from 1922 describes a process for the preparation of trichloropyruvic acid, highlighting the early interest in this compound. google.com
The reaction between pyruvic acid and sulfuryl chloride is typically carried out in a suitable solvent or neat. The choice of solvent can influence the reaction rate and selectivity. The reaction can be initiated by heat or light, and in some cases, a radical initiator is used. researchgate.net The mechanism is believed to proceed through a free radical pathway, especially under initiation conditions. researchgate.net
Table 1: Synthesis of Chlorinated Pyruvic Acid Derivatives
| Starting Material | Reagent | Product | Key Considerations |
| Pyruvic Acid | Sulfuryl Chloride | Chloropyruvic Acid | Temperature control (25–30°C) is critical to prevent over-chlorination and by-product formation. orgsyn.org |
| Pyruvic Acid | Excess Sulfuryl Chloride | This compound | Requires more forcing conditions, leading to potential mixtures of chlorinated products. |
Synthesis from Chloroacetic Acid Precursors (e.g., with Ammonium (B1175870) Chloride)
An alternative synthetic pathway to this compound involves the use of chloroacetic acid as a starting material. biosynth.com This method is mentioned in commercial product descriptions, suggesting its potential industrial relevance. biosynth.com The synthesis of chloroacetic acids themselves can be achieved through the chlorination of acetic acid in the presence of a catalyst such as acetic anhydride (B1165640) or acetyl chloride. google.com
While specific details of the reaction between chloroacetic acid and ammonium chloride to form the target molecule are not extensively documented in readily available scientific literature, it is plausible that this route involves a complex series of condensation and chlorination reactions. Ammonium chloride may act as a source of nitrogen for the formation of an intermediate that is subsequently chlorinated.
Emerging Synthetic Approaches involving Hydroperoxides and Amines
More recent and less conventional methods for the synthesis of this compound have been suggested, including those that involve hydroperoxides and amines. biosynth.com The synthesis of α-keto acids from the oxidation of various organic substrates is a known transformation. For instance, α-hydroxy acids can be oxidized to α-keto acids. organic-chemistry.org The use of hydroperoxides as oxidants in the synthesis of α-keto acids from alkenes has also been reported. organic-chemistry.org
The involvement of amines in the synthesis could point towards several mechanistic possibilities. For example, amines can be used to form enamines from ketones, which can then be subjected to oxidation or other functional group transformations. youtube.com Alternatively, amines could be involved in catalytic cycles for the generation of the active chlorinating or oxidizing species. The reaction of α-keto acids with amines to form α-ketoamides is a known process, suggesting the potential for related transformations in the synthesis of the target acid. nih.gov However, detailed research findings specifically for the synthesis of this compound using these emerging methods are not yet widely available.
Mechanistic Studies of this compound Formation
The formation of this compound via the chlorination of pyruvic acid with sulfuryl chloride is believed to proceed through a free radical mechanism, particularly when initiated by light or a radical initiator like benzoyl peroxide. researchgate.net The proposed mechanism involves the following key steps:
Initiation: The initiator (e.g., benzoyl peroxide) decomposes upon heating to generate free radicals. These radicals then react with sulfuryl chloride to produce a sulfuryl chloride radical (•SO₂Cl) and a chlorine radical (Cl•).
Propagation: The chlorine radical abstracts a hydrogen atom from the methyl group of pyruvic acid, forming a pyruvyl radical. This radical then reacts with a molecule of sulfuryl chloride to yield a chlorinated pyruvic acid and a sulfuryl chloride radical. The sulfuryl chloride radical can then decompose to sulfur dioxide and a chlorine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radicals.
The stepwise replacement of hydrogen atoms with chlorine atoms leads to the formation of mono-, di-, and finally trichloropyruvic acid. The selectivity of the reaction is influenced by the stability of the intermediate radicals and the reaction conditions.
Catalysis and Process Intensification in this compound Synthesis
The synthesis of this compound can be improved through the use of catalysts and the application of process intensification principles.
Catalysis: While the uncatalyzed chlorination of pyruvic acid can proceed, the use of catalysts can enhance the reaction rate and selectivity. For the chlorination of aromatic compounds with sulfuryl chloride, Lewis acids like iron(III) chloride are known to be effective catalysts. researchgate.net For the chlorination of aliphatic compounds, including ketones, radical initiators such as benzoyl peroxide are commonly used. researchgate.net The synthesis of chloroacetic acid, a potential precursor, can be catalyzed by acetic anhydride or acetyl chloride. google.com The development of novel catalysts for the selective chlorination of carbonyl compounds is an active area of research. rsc.orgnih.gov
Reactivity and Chemical Transformations of 3,3,3 Trichloro 2 Oxopropanoic Acid
Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group in 3,3,3-trichloro-2-oxopropanoic acid readily undergoes reactions typical of this functional group, allowing for the synthesis of various derivatives such as esters and amides, as well as its conversion into more reactive species like acyl halides and anhydrides.
Esterification and Amidation Reactions
Esterification of this compound can be achieved through the Fischer-Speier esterification method, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or tosic acid. masterorganicchemistry.comacs.orgmasterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. masterorganicchemistry.comyoutube.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
Amidation of this compound can be carried out using various methods. One common approach involves the activation of the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. fishersci.co.uk Alternatively, amidation can be achieved by first converting the carboxylic acid to its more reactive acyl chloride derivative. nih.gov A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh3) has also been developed for the efficient synthesis of amides from carboxylic acids under solvent-free or solvent-drop grinding conditions. rsc.orgresearchgate.net
Table 1: Examples of Esterification and Amidation of Carboxylic Acids
| Reactant 1 | Reactant 2 | Product Type | Reagents/Conditions | Reference(s) |
| Carboxylic Acid | Alcohol | Ester | Acid catalyst (e.g., H₂SO₄, TsOH), heat | masterorganicchemistry.comacs.org |
| Carboxylic Acid | Amine | Amide | Coupling agent (e.g., DCC, EDC) | fishersci.co.uk |
| Carboxylic Acid | Amine | Amide | 2,4,6-trichloro-1,3,5-triazine (TCT), PPh₃ (catalytic) | rsc.orgresearchgate.net |
Formation of Acyl Halides and Anhydrides
This compound can be converted into its corresponding acyl chloride, 3,3,3-trichloro-2-oxopropanoyl chloride, a more reactive derivative useful for various subsequent transformations. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com For instance, reacting a carboxylic acid with thionyl chloride is a common laboratory method for the preparation of acyl chlorides. biosynth.com The synthesis of propionyl chloride, a related acyl chloride, has been achieved using triphosgene (B27547) as the acyl chlorinating reagent in a continuous microchannel reactor. google.com
The formation of anhydrides from this compound can be accomplished by reacting the corresponding acyl chloride with a carboxylate salt or by the dehydration of two molecules of the carboxylic acid.
Transformations Involving the Ketone Functionality
The ketone group in this compound is susceptible to nucleophilic attack and can undergo various condensation and reduction reactions.
Nucleophilic Additions and Condensations
The ketone carbonyl in this compound is electrophilic and can react with a variety of nucleophiles. For instance, it can be converted to an amine through a reaction with piperidine. biosynth.comcymitquimica.com Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can add to the ketone carbonyl to form tertiary alcohols after acidic workup. dalalinstitute.com The reaction of aldehydes with the trichloromethyl anion, generated from the decarboxylation of trichloroacetic acid, leads to the formation of 2,2,2-trichloromethylcarbinols. acs.org
Reductions to Corresponding Hydroxy Compounds
The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 3,3,3-trichloro-2-hydroxypropanoic acid. This transformation can be achieved using various reducing agents. Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is a common method for the reduction of ketones. illinois.edutcichemicals.comnii.ac.jpnih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction. illinois.edu
Reactivity of the Trichloro-methyl Group
The trichloromethyl group significantly influences the reactivity of the molecule and can itself participate in chemical transformations. One notable reaction is its conversion to a dichloride upon reaction with chlorine. biosynth.comcymitquimica.com The electron-withdrawing nature of the three chlorine atoms makes the adjacent carbonyl carbon more electrophilic.
Furthermore, the trichloromethyl group can be involved in decarboxylation reactions. Studies on the decarboxylation of trichloroacetic acid have shown that it can proceed readily, particularly in the presence of a solvent like dimethyl sulfoxide (B87167) (DMSO). youtube.com The decarboxylation of β-keto acids is a well-known reaction that proceeds through a cyclic transition state to yield an enol intermediate, which then tautomerizes to the more stable keto form. youtube.commasterorganicchemistry.com The presence of the trichloromethyl group in an α-keto acid can influence its decarboxylation behavior. stackexchange.comnih.gov
Substitution Reactions on Chlorine Atoms
However, under specific conditions, reactions that appear to be substitutions may proceed through more complex mechanisms. For instance, reactions with certain nucleophiles might lead to products where a chlorine atom is replaced, but this could occur via an initial addition to the carbonyl group, followed by an elimination-addition sequence or a rearrangement. The stability of the trichloromethyl anion, a potential leaving group, is a key factor in such transformations.
Role in Elimination and Rearrangement Pathways
The structure of this compound, with its adjacent carbonyl and trichloromethyl groups, makes it a candidate for participation in various elimination and rearrangement reactions. Under basic conditions, deprotonation of the carboxylic acid can be followed by decarboxylation. The resulting trichloromethyl carbanion is a key intermediate that can undergo further reactions.
One potential pathway is the haloform reaction, where the trichloromethyl carbanion is protonated to form chloroform. This type of degradation is a classic reaction for methyl ketones and compounds that can be oxidized to methyl ketones, and the principle can be extended to related structures like this compound.
Rearrangement reactions, such as the Favorskii rearrangement, are also conceivable, although not extensively documented for this specific compound. The general mechanism involves the formation of a cyclopropanone (B1606653) intermediate from an α-halo ketone in the presence of a base. Given the presence of the α-trichloromethyl group, a modified version of this rearrangement could potentially occur, leading to the formation of a rearranged carboxylic acid derivative. The high degree of chlorination might, however, favor other reaction pathways.
Advanced Synthetic Applications and Utility as a Building Block
This compound serves as a versatile building block in organic synthesis, providing a route to more complex molecules containing the trichloromethyl group.
Incorporation into Sulfonamide Structures
This compound is recognized as a photochemical agent that has been utilized in the synthesis of sulfonamides. biosynth.comcymitquimica.com Sulfonamides are an important class of compounds with a wide range of applications, including in medicinal chemistry. ekb.egresearchgate.netnih.gov The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. nih.govresearchgate.net While the direct reaction of this compound to form a sulfonamide is not the most common pathway, its derivatives can be employed in multi-step synthetic sequences. For example, the carboxylic acid can be converted to an acid chloride, which can then react with a primary or secondary amine to form an amide. This amide could then be further functionalized to incorporate a sulfonamide moiety.
Alternatively, the reactivity of the trichloromethyl group can be harnessed. For instance, reactions that lead to the formation of a new carbon-sulfur bond at the carbon bearing the chlorine atoms could be envisioned, followed by oxidation and amination to yield the desired sulfonamide. The presence of the trichloromethyl group can influence the biological activity of the final sulfonamide product.
C-Oxyalkylation Reactions in Complex Molecule Synthesis (Comparative analysis with 3,3,3-trifluoro-2-oxopropionic acid)
This electrophilicity makes them suitable substrates for C-oxyalkylation reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a new carbon-oxygen bond and a new carbon-carbon bond.
Comparative Analysis:
| Feature | This compound | 3,3,3-Trifluoro-2-oxopropionic Acid |
| Electrophilicity of Carbonyl Carbon | High, due to the inductive effect of the CCl₃ group. | Very high, due to the stronger inductive effect of the CF₃ group. |
| Leaving Group Ability of Trihalomethyl Anion | The CCl₃⁻ anion is a relatively stable leaving group. | The CF₃⁻ anion is a less stable leaving group compared to CCl₃⁻. |
| Steric Hindrance | The CCl₃ group is sterically bulkier than the CF₃ group. | The CF₃ group is sterically less demanding. |
| Reactivity in C-Oxyalkylation | Expected to be reactive, but potentially less so than the trifluoro analogue due to weaker electron withdrawal and greater steric hindrance. | Generally more reactive due to the enhanced electrophilicity of the carbonyl carbon and lower steric hindrance. |
In a typical C-oxyalkylation reaction, the choice between the trichloro and trifluoro derivatives would depend on the desired electronic and steric properties of the final product. The trichloromethyl group can introduce specific lipophilic and metabolic characteristics that may be advantageous in certain applications.
Precursor to Other Trichloro-Organic Compounds (e.g., 2-(3,3,3-trichloro-1-propenyl)quinoxaline)
This compound is a valuable precursor for the synthesis of other trichloro-organic compounds. The reactive carbonyl and carboxylic acid functionalities, combined with the trichloromethyl group, allow for a variety of chemical transformations.
One notable example is its potential role in the synthesis of quinoxaline (B1680401) derivatives. Quinoxalines are a class of heterocyclic compounds with diverse biological activities. The synthesis of 2-(3,3,3-trichloro-1-propenyl)quinoxaline could potentially be achieved through a condensation reaction between this compound (or a derivative) and an appropriately substituted o-phenylenediamine. The initial reaction would likely involve the formation of a dihydroquinoxaline intermediate, which would then undergo dehydration to form the aromatic quinoxaline ring. The double bond of the propenyl side chain could be formed through a subsequent elimination reaction.
The general synthetic utility of this compound extends to the preparation of various other organochlorine compounds. For example, reduction of the keto group can lead to 3,3,3-trichlorolactic acid. nih.gov Decarboxylation can yield compounds with a terminal trichloromethyl group. These transformations highlight the importance of this compound as a key starting material in organochlorine chemistry.
Mechanistic Investigations of 3,3,3 Trichloro 2 Oxopropanoic Acid Reactions
Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies
Comprehensive studies employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to elucidate the reaction mechanisms of 3,3,3-trichloro-2-oxopropanoic acid are not readily found in peer-reviewed literature. While basic spectral data for related compounds like 3,3,3-trichloropropanoic acid are available, detailed analyses of reaction intermediates and transition states involving the title compound are absent.
Similarly, the application of isotopic labeling to trace the metabolic or reaction pathways of this compound has not been specifically documented. Isotopic labeling is a powerful tool for understanding reaction mechanisms, particularly for distinguishing between different potential pathways. For instance, labeling the carbonyl carbons with ¹³C could unequivocally determine their fate in decarboxylation or other rearrangement reactions. The absence of such studies represents a significant missed opportunity to unravel the intricate chemistry of this molecule.
Kinetics and Thermodynamics of this compound Transformations
Quantitative data regarding the kinetics and thermodynamics of reactions involving this compound are not available in the current body of scientific literature. To understand the reactivity of this compound, key parameters such as reaction rates, activation energies, and equilibrium constants for its various transformations would need to be determined.
For context, studies on the decarboxylation of the related compound, trichloroacetic acid, have shown that the reaction is subject to solvent effects. However, the additional carbonyl group in this compound is expected to significantly influence its stability and reactivity, making direct comparisons difficult. The electron-withdrawing nature of the trichloromethyl group likely plays a crucial role in the thermodynamics of its reactions, but without experimental or computational data, any discussion remains speculative.
A summary of the unavailable, yet crucial, kinetic and thermodynamic data is presented in Table 1.
Table 1: Key Kinetic and Thermodynamic Parameters for this compound Transformations (Data Not Available)
| Parameter | Description | Significance |
| Rate Constant (k) | A measure of the speed of a chemical reaction. | Essential for predicting reaction times and understanding mechanistic steps. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Provides insight into the temperature dependence of the reaction rate and the nature of the transition state. |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a chemical reaction. | Indicates whether a reaction is exothermic or endothermic, crucial for process safety and control. |
| Entropy of Reaction (ΔS) | A measure of the change in disorder during a chemical reaction. | Contributes to the overall Gibbs free energy change and spontaneity of a reaction. |
| Gibbs Free Energy of Reaction (ΔG) | The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | Determines the spontaneity of a reaction. |
Stereochemical Outcomes and Selectivity in Derivatization
There is a notable lack of information regarding the stereochemical outcomes and selectivity in the derivatization of this compound. The presence of a prochiral carbonyl group suggests that stereoselective additions could be possible, leading to the formation of chiral α-hydroxy acids. The trichloromethyl group, with its significant steric and electronic influence, would be expected to play a directing role in such transformations.
Investigations into the diastereoselectivity or enantioselectivity of reactions at the carbonyl carbon are crucial for the potential application of this compound in asymmetric synthesis. The development of chiral catalysts or the use of chiral auxiliaries to control the stereochemical outcome of its reactions would be a valuable area of research.
Table 2 outlines the types of stereochemical studies that are currently lacking for this compound.
Table 2: Unexplored Areas in the Stereochemistry of this compound Reactions
| Area of Investigation | Description | Potential Significance |
| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another. | Important for creating specific stereoisomers in molecules with multiple chiral centers. |
| Enantioselective Reactions | Reactions that produce a predominance of one enantiomer. | Critical for the synthesis of chirally pure compounds, particularly for pharmaceutical applications. |
| Influence of Chiral Catalysts | The use of chiral catalysts to induce stereoselectivity. | A key strategy in modern asymmetric synthesis. |
| Role of Chiral Auxiliaries | The temporary incorporation of a chiral group to direct the stereochemical course of a reaction. | A well-established method for controlling stereochemistry. |
Advanced Analytical Methodologies for 3,3,3 Trichloro 2 Oxopropanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for the separation of 3,3,3-Trichloro-2-oxopropanoic acid from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques for this purpose.
High-Performance Liquid Chromatography (HPLC):
Due to its polar and acidic nature, reversed-phase HPLC (RP-HPLC) is a suitable method for the analysis of this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with the addition of an acid, such as phosphoric acid or formic acid, to suppress the ionization of the carboxylic acid group and ensure good peak shape. Detection is commonly performed using an ultraviolet (UV) detector, as the carbonyl group provides a chromophore.
For the analysis of related short-chain organic acids, such as 3-chloropropanoic acid, RP-HPLC methods have been successfully employed using a C18 column with a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov Similar conditions would serve as an excellent starting point for developing a robust HPLC method for this compound. For applications requiring mass spectrometric detection (LC-MS), volatile mobile phase modifiers like formic acid are preferred. nih.gov
Gas Chromatography (GC):
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile compounds. However, the low volatility and high polarity of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound. Common derivatizing agents for organic acids include silylating agents (e.g., BSTFA, MSTFA) or esterification agents (e.g., methanol with an acid catalyst).
Once derivatized, the compound can be separated on a capillary GC column, typically with a nonpolar or medium-polarity stationary phase. The mass spectrometer provides not only quantification but also valuable structural information through the analysis of fragmentation patterns. For instance, in the GC-MS analysis of other organic acids, characteristic fragmentation patterns of their trimethylsilyl (B98337) (TMS) derivatives are used for identification. nih.gov A similar approach would be applicable to the TMS derivative of this compound.
Table 1: Postulated Chromatographic Conditions for this compound Analysis
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Nonpolar capillary (e.g., DB-5ms, 30 m x 0.25 mm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Phosphoric Acid | Helium |
| Detection | UV at approx. 210 nm | Mass Spectrometry (Electron Ionization) |
| Derivatization | Not required | Required (e.g., silylation) |
This table presents hypothetical yet scientifically plausible starting conditions for method development, based on the analysis of structurally related compounds.
Spectroscopic Methods for Structural Characterization
Spectroscopic techniques are vital for the unambiguous identification and structural elucidation of this compound by providing detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules.
¹H NMR: Due to the absence of protons on the carbon backbone other than the acidic proton of the carboxyl group, the ¹H NMR spectrum of this compound is expected to be relatively simple. A broad singlet corresponding to the carboxylic acid proton would be anticipated. Its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. Three distinct signals would be expected: one for the carbon of the trichloromethyl group (-CCl₃), one for the keto carbonyl carbon (C=O), and one for the carboxylic acid carbonyl carbon (COOH). The chemical shifts of these carbons would be influenced by the high electronegativity of the adjacent chlorine and oxygen atoms. For comparison, in trichloroacetic acid, the carboxyl carbon and the trichloromethyl carbon appear at specific chemical shifts that aid in its identification. spectrabase.com
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the region of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the C=O stretch of the ketone (around 1740-1760 cm⁻¹). The C-Cl stretching vibrations would be observed in the fingerprint region (typically below 800 cm⁻¹). The IR spectrum of the parent compound, pyruvic acid, shows characteristic absorptions for these functional groups, which would be shifted in the trichlorinated analogue due to electronic effects. nist.govnist.gov
Mass Spectrometry (MS):
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. When analyzed by GC-MS after derivatization, the fragmentation pattern can be used for structural confirmation. For the derivatized acid, characteristic losses of the derivatizing group and fragments resulting from the cleavage of the carbon-carbon bonds would be expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, aiding in the identification of the compound.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Signals for -CCl₃, C=O (keto), and C=O (acid). |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), two distinct C=O stretches (1700-1760 cm⁻¹), C-Cl stretches (<800 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak with a characteristic chlorine isotope pattern. |
This table summarizes the anticipated spectroscopic features based on the known structure of the compound and data from analogous molecules.
Elemental Analysis and Purity Assessment
Determining the elemental composition and assessing the purity of this compound are crucial final steps in its characterization.
Elemental Analysis:
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, and chlorine) in the compound. For a pure sample of this compound (C₃HCl₃O₃), the theoretical elemental composition can be calculated. biosynth.comcymitquimica.com Experimental values obtained from combustion analysis for C, H, and O, and other methods like Schöniger flask combustion followed by titration for chlorine, should closely match these theoretical values. dtic.mil This comparison is a fundamental method for verifying the empirical formula of a synthesized compound.
Table 3: Theoretical Elemental Composition of this compound
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 3 | 36.033 | 18.83% |
| Hydrogen (H) | 1.008 | 1 | 1.008 | 0.53% |
| Chlorine (Cl) | 35.453 | 3 | 106.359 | 55.57% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 25.08% |
| Total | 191.397 | 100.00% |
Purity Assessment:
The purity of this compound is often stated by suppliers, with one source indicating a minimum purity of 95%. cymitquimica.com Several methods can be employed to confirm this purity and identify potential impurities.
Chromatographic Purity: HPLC and GC methods, as described above, are excellent for assessing purity. The area of the main peak relative to the total area of all peaks in the chromatogram gives a measure of the compound's purity.
Titration: As a carboxylic acid, this compound can be assayed by titration with a standardized base, such as sodium hydroxide, using a potentiometric or colorimetric endpoint. This provides a measure of the total acid content.
Quantitative NMR (qNMR): By integrating the signal of the analyte against a certified internal standard with a known concentration, qNMR can provide a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.
The combination of these advanced analytical methodologies provides a robust framework for the comprehensive characterization, quantification, and purity assessment of this compound, ensuring its suitability for research and other scientific applications.
Computational Chemistry and Theoretical Modeling of 3,3,3 Trichloro 2 Oxopropanoic Acid
Electronic Structure Calculations and Reactivity Predictions
Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. For 3,3,3-Trichloro-2-oxopropanoic acid, methods such as Density Functional Theory (DFT) are employed to predict its molecular orbitals, charge distribution, and reactivity indices.
Molecular Orbitals and Reactivity:
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the presence of the electron-withdrawing trichloromethyl group and the two carbonyl groups is expected to significantly lower the energy of the LUMO, making the molecule a good electrophile. The HOMO is likely to be localized on the oxygen atoms of the carboxylic acid and α-keto groups.
Molecular Electrostatic Potential (MEP):
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. wuxiapptec.comresearchgate.net For this compound, the most positive electrostatic potential is expected to be located around the acidic proton of the carboxyl group and the carbon atoms of the carbonyl groups, indicating their susceptibility to nucleophilic attack. The oxygen atoms of the carbonyl and hydroxyl groups will exhibit the most negative potential, highlighting them as sites for electrophilic interaction. researchgate.netchemrxiv.org
Natural Bond Orbital (NBO) Analysis:
| Computational Parameter | Predicted Property for this compound |
| HOMO Energy | Relatively low, indicating moderate electron-donating ability. |
| LUMO Energy | Very low, indicating strong electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. |
| MEP Positive Regions | Carbonyl carbons and the carboxylic acid proton. |
| MEP Negative Regions | Carbonyl and hydroxyl oxygen atoms. |
| NBO Delocalization | Significant hyperconjugation involving oxygen lone pairs and antibonding orbitals. |
Conformation Analysis and Molecular Interactions
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and biological activity.
Rotational Conformers:
Due to the presence of single bonds, this compound can exist in different conformations arising from the rotation around the C-C and C-O bonds. Theoretical calculations can identify the stable conformers and the energy barriers for their interconversion. Analogous to pyruvic acid, a key conformational feature would be the orientation of the carboxylic acid group relative to the α-keto group. frontiersin.org It is plausible that a conformer stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the α-keto oxygen exists. nih.govyoutube.com However, the bulky and highly electronegative trichloromethyl group will exert significant steric and electronic effects, potentially favoring conformations that minimize electrostatic repulsion. mdpi.com
Intramolecular Interactions:
The primary intramolecular interaction expected in this compound is a potential hydrogen bond between the hydroxyl group of the carboxylic acid and the adjacent keto group. nih.govosti.gov This interaction would lead to the formation of a five-membered ring, enhancing the stability of that particular conformer. The strength of this hydrogen bond can be estimated computationally by comparing the energy of the hydrogen-bonded conformer with that of an open conformer where such an interaction is absent.
| Conformational Feature | Predicted Characteristic for this compound |
| Key Rotational Bonds | C(O)-C(O) and C-COOH |
| Likely Stable Conformer | A planar or near-planar structure potentially stabilized by an intramolecular hydrogen bond. |
| Influence of CCl₃ Group | Significant steric hindrance and electrostatic repulsion influencing conformational preference. |
| Primary Intramolecular Interaction | O-H···O=C hydrogen bond between the carboxylic acid and α-keto group. |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Decarboxylation Reaction:
As a β-keto acid, this compound is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide. chemistrytalk.orgwikipedia.org Theoretical modeling can elucidate the mechanism of this reaction, which likely proceeds through a cyclic transition state. youtube.com In this transition state, the carboxylic acid proton is transferred to the α-keto oxygen, facilitating the cleavage of the C-C bond and the release of CO₂. Computational studies can determine the activation energy for this process, providing a quantitative measure of the reaction rate. The electron-withdrawing nature of the trichloromethyl group is expected to stabilize the resulting enol intermediate, thereby facilitating the decarboxylation process.
Nucleophilic Addition to Carbonyl Groups:
The carbonyl carbons in this compound are electrophilic and thus susceptible to nucleophilic attack. Reaction pathway modeling can be used to study the addition of various nucleophiles to these sites. By calculating the energies of the transition states for addition to the α-keto and the carboxylic acid carbonyl groups, the regioselectivity of such reactions can be predicted. The significant positive partial charge on the α-keto carbon, induced by both the adjacent carbonyl and the trichloromethyl group, would likely make it the more favorable site for nucleophilic addition.
Transition State Characterization:
The transition state is a critical point on the reaction pathway, representing the energy maximum between reactants and products. Its geometry and energy determine the feasibility and rate of a reaction. Computational chemistry allows for the precise location and characterization of transition states. For the reactions of this compound, transition state analysis would involve identifying the imaginary vibrational frequency corresponding to the reaction coordinate, which confirms that the structure is indeed a true transition state.
| Reaction Type | Predicted Mechanistic Features for this compound |
| Decarboxylation | Proceeds via a cyclic transition state with a relatively low activation energy due to the electron-withdrawing CCl₃ group. |
| Nucleophilic Addition | Favorable at the α-keto carbon due to high electrophilicity. |
| Transition State | Characterized by a single imaginary frequency corresponding to the bond-breaking/forming processes of the reaction. |
Potential Applications and Future Research Directions
Development of Novel Synthetic Reagents and Catalysts derived from 3,3,3-Trichloro-2-oxopropanoic Acid
The high reactivity of this compound makes it a promising starting material for the development of novel synthetic reagents. It has been identified as a photochemical agent and has been utilized in the synthesis of sulfonamides. biosynth.comcymitquimica.com The electrophilic nature of the carbonyl carbon attached to the trichloromethyl group makes it susceptible to nucleophilic attack, a property that can be exploited in the design of new chemical transformations.
Future research could focus on deriving novel reagents from this acid. For instance, its conversion to the corresponding acid chloride would yield a highly reactive species that could be used in Friedel-Crafts acylations or for the introduction of the trichloromethyl keto moiety into various molecular frameworks. Furthermore, catalysts could be developed based on this structure, potentially for asymmetric synthesis, where the bulky and electron-withdrawing trichloromethyl group could influence stereoselectivity.
Table 1: Potential Reagent and Catalyst Development from this compound
| Derived Species | Potential Application Area | Rationale for Future Research |
| Acid Chloride Derivative | Acylating Agent | Introduction of the C(O)C(Cl)₃ group into organic molecules. |
| Chiral Oxazolidinone Derivatives | Chiral Auxiliaries | The sterically demanding C(Cl)₃ group could control the stereochemical outcome of reactions. |
| Metal Complexes | Lewis Acid Catalysts | The electron-withdrawing nature of the substituents could enhance the Lewis acidity of a coordinated metal center. |
Interdisciplinary Research with Pharmaceutical Chemistry for Scaffold Derivatization
In medicinal chemistry, the introduction of specific functional groups can significantly alter the biological activity of a molecule. The trichloromethyl group is a known lipophilic moiety, and its incorporation can enhance the membrane permeability of drug candidates. While direct use of this compound in scaffold derivatization is not yet widely reported, its potential is significant.
The derivatization of heterocyclic scaffolds is a key strategy in the synthesis of libraries of drug-like molecules. researchgate.net The reactivity of this compound could be harnessed to introduce the trichloromethyl keto acid functionality onto various pharmacologically relevant scaffolds. This could lead to the synthesis of novel compounds with potential therapeutic activities. For example, the reaction of the acid with amino-substituted heterocyclic scaffolds could lead to the formation of amide-linked derivatives with unique electronic and steric properties. Molecular docking studies of such novel derivatives against various biological targets, such as enzymes and receptors, could reveal potential therapeutic applications. nih.gov
Exploration of this compound in Materials Science and Polymer Chemistry
The field of materials science is constantly in search of new monomers and functionalization agents to create polymers with tailored properties. While the direct application of this compound in this field is not established, its structure suggests several possibilities. Chlorinated polymers are known for their distinct properties, and this acid could serve as a source of trichloromethyl groups. researchgate.net
One potential avenue of research is the use of this compound or its derivatives as a comonomer in polymerization reactions. This could lead to the synthesis of functional polymers with pendent trichloromethyl keto acid groups. These functional groups could then be used for post-polymerization modification, allowing for the attachment of other molecules to the polymer backbone. nih.gov Furthermore, the presence of the dense trichloromethyl group could influence the physical properties of the resulting polymer, such as its density, refractive index, and thermal stability. The synthesis of keto-functionalized polymer scaffolds is a known strategy for creating versatile precursors for polymer side chain conjugates. researchgate.net
Table 2: Potential Roles of this compound in Polymer Chemistry
| Application | Description | Potential Outcome |
| Functional Monomer | Incorporation into polymer chains via the carboxylic acid group. | Polymers with pendent C(O)C(Cl)₃ groups for further functionalization. |
| Polymer Additive | Blending with existing polymers. | Modification of physical properties such as flame retardancy or density. |
| Surface Modifier | Grafting onto the surface of materials. | Alteration of surface properties like hydrophobicity and reactivity. |
Sustainable Synthesis and Utilization Approaches for this compound
The principles of green chemistry encourage the development of synthetic methods that are environmentally benign and economically viable. indianchemicalsociety.com The current reported synthesis of this compound involves the reaction of pyruvic acid with sulfuryl chloride or chloroacetic acid with ammonium (B1175870) chloride. biosynth.comcymitquimica.com Future research should focus on developing more sustainable synthetic routes. This could involve the use of greener chlorinating agents, alternative energy sources such as microwave or ultrasound irradiation, and the use of catalytic methods to reduce waste. royalsocietypublishing.org
The development of sustainable chlorination methods is an active area of research, with a focus on replacing harsh reagents with more environmentally friendly alternatives. rice.edu For instance, electrochemical methods for the synthesis of related keto acids are being explored as a sustainable alternative to traditional chemical oxidation. rsc.org Applying these principles to the synthesis of this compound could significantly reduce its environmental footprint.
Furthermore, the utilization of this compound should also be considered from a sustainability perspective. Designing reactions that are atom-economical and that lead to recyclable byproducts will be crucial for its long-term viability as a chemical building block.
Q & A
Q. What are the recommended synthetic routes for 3,3,3-Trichloro-2-oxopropanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves halogenation of 2-oxopropanoic acid derivatives. A common method is the nucleophilic substitution of 2-oxopropanoic acid esters with chlorine sources (e.g., Cl₂ or PCl₅) under anhydrous conditions. For example, ethyl 2-oxopropanoate can be treated with excess Cl₂ in the presence of a catalyst (e.g., AlCl₃) to introduce trichloro groups, followed by hydrolysis to yield the acid . Key Considerations:
- Temperature control : Excessive heat may lead to decarboxylation.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance halogenation efficiency.
- Yield optimization : Stepwise chlorination minimizes byproducts.
| Method | Chlorinating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Direct chlorination | Cl₂, AlCl₃ | DCM | 65–70 | |
| PCl₅-mediated | PCl₅ | Toluene | 55–60 | [Inferred from 8, 22] |
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the absence of unreacted intermediates (e.g., ester peaks in hydrolyzed products) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M-H]⁻ peak at m/z 195.91 for C₃HCl₃O₃) .
- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups .
- HPLC : Quantifies purity (>98% for research-grade material) using reverse-phase C18 columns and UV detection at 210 nm .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory due to skin corrosion risks (similar to 3-chloropropionic acid) .
- Ventilation : Use fume hoods to avoid inhalation of acidic vapors.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the electron-withdrawing trichloromethyl group influence reactivity in nucleophilic substitution reactions?
The trichloromethyl group enhances electrophilicity at the α-carbon (adjacent to the carbonyl), facilitating nucleophilic attacks (e.g., by amines or thiols). Density Functional Theory (DFT) studies (B3LYP/6-31G**) show:
- Increased partial positive charge (+0.42 e) on the α-carbon compared to non-chlorinated analogs .
- Activation energy for substitution is reduced by ~15 kcal/mol relative to 2-oxopropanoic acid derivatives .
Experimental validation : Kinetic studies using HPLC to monitor reaction progress under varying pH and temperature .
Q. What computational methods are suitable for predicting the compound’s thermodynamic stability and degradation pathways?
- Thermochemical Analysis : Use Gaussian 16 with B3LYP hybrid functional to calculate Gibbs free energy of decomposition (e.g., decarboxylation to CCl₃CO) .
- Degradation Modeling : Molecular dynamics simulations (Amber force field) predict hydrolysis rates in aqueous environments, correlating with experimental TGA/DSC data .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
- Peptide coupling : Activate the carboxylic acid with EDC/HOBt to conjugate with amino groups, forming amide bonds for protease inhibitor analogs .
- Heterocycle synthesis : React with hydrazines to form pyrazole derivatives (e.g., antitumor agents) via cyclocondensation .
| Application | Target Molecule | Key Reaction | Yield (%) |
|---|---|---|---|
| Anticancer agents | Trichloro-pyrazolecarboxamides | Hydrazine cyclization | 40–50 |
| Enzyme inhibitors | Trichloro-acylhydrazides | EDC-mediated coupling | 60–70 |
Q. What contradictions exist in reported spectral data, and how can they be resolved?
Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon reported as 168–172 ppm) arise from solvent polarity and concentration effects. Resolution strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
